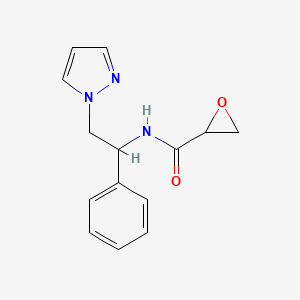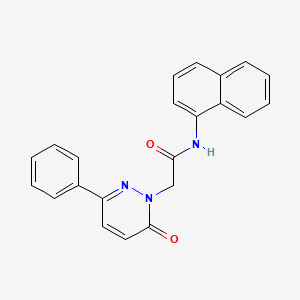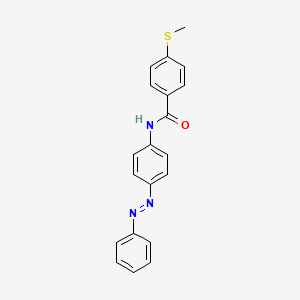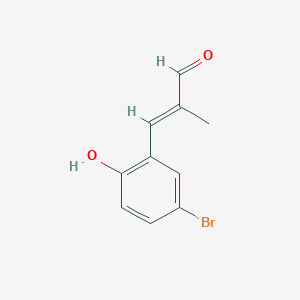
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience research. PEPA belongs to the class of positive allosteric modulators (PAMs) of AMPA receptors, which are important for synaptic plasticity and memory formation.
Mechanism of Action
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide acts as a PAM of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. PAMs enhance the activity of AMPA receptors by binding to a site on the receptor that is separate from the glutamate binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to enhanced synaptic transmission and LTP.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and LTP in the hippocampus, a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the precise biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has several advantages as a research tool. It is highly selective for AMPA receptors and does not affect other ionotropic glutamate receptors. It also has a long half-life and can be administered orally, making it suitable for in vivo experiments. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short duration of action, which can limit its usefulness in certain studies.
Future Directions
There are several future directions for N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide research. One area of interest is the development of more potent and selective PAMs of AMPA receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders. Additionally, the mechanisms underlying the biochemical and physiological effects of this compound are still being elucidated, and further research is needed to fully understand its mode of action. Overall, the study of this compound has the potential to provide valuable insights into the mechanisms of synaptic plasticity and memory formation, as well as the development of novel therapeutics for neurological disorders.
Synthesis Methods
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide can be synthesized by reacting 1-phenyl-2-pyrazoline with epichlorohydrin, followed by the reaction with N,N-dimethylformamide dimethyl acetal and oxalic acid. The final product is obtained by hydrolysis of the intermediate with sodium hydroxide. The purity of this compound can be improved by recrystallization from ethanol.
Scientific Research Applications
N-(1-Phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory, by selectively increasing the activity of AMPA receptors. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Properties
IUPAC Name |
N-(1-phenyl-2-pyrazol-1-ylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-10-19-13)16-12(9-17-8-4-7-15-17)11-5-2-1-3-6-11/h1-8,12-13H,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWTODKOUPFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NC(CN2C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

![3-chloro-N-({3-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2838435.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)


![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)

![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)

